molecular formula C24H16FN3O4 B237119 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

Cat. No. B237119
M. Wt: 429.4 g/mol
InChI Key: JNAVMFHILLXNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the hydration of the airway surface liquid in the lungs. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the respiratory, digestive, and reproductive systems.

Mechanism of Action

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 binds to a specific site on the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide protein and blocks its function as a chloride ion channel. This leads to a decrease in the amount of chloride ions transported across the cell membrane, which in turn affects the hydration of the airway surface liquid and other physiological processes that depend on N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide activity.
Biochemical and physiological effects:
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 has been shown to have a potent inhibitory effect on N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide function in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. It has also been shown to reduce the severity of inflammation and bacterial infection in animal models of cystic fibrosis and chronic obstructive pulmonary disease (COPD).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 is its high potency and specificity for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibition, which allows for precise control of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide activity in experimental settings. However, its use is limited by its relatively high cost and the need for careful optimization of experimental conditions to avoid off-target effects and toxicity.

Future Directions

There are many potential future directions for research on N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 and its role in N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide biology and disease. Some possible areas of investigation include:
- Identifying new N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide modulators with improved potency, selectivity, and safety profiles.
- Investigating the molecular mechanisms underlying N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide regulation by other proteins and signaling pathways.
- Developing new animal models of cystic fibrosis and other N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide-related diseases to test the efficacy of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide modulators in vivo.
- Exploring the potential therapeutic benefits of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide modulation in other diseases, such as COPD, asthma, and gastrointestinal disorders.

Synthesis Methods

The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 involves several steps, including the preparation of the key intermediate 4-cyano-2-fluorobenzoyl chloride, the coupling of this intermediate with 2-methoxyaniline, and the subsequent reaction with 1-benzofuran-2-carboxylic acid. The final product is obtained as a white solid with a purity of over 99%.

Scientific Research Applications

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide inhibitor-172 has been widely used as a research tool to investigate the role of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide in various physiological and pathological processes. For example, it has been used to study the regulation of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide activity by other proteins and signaling pathways, the effect of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide mutations on channel function, and the potential therapeutic benefits of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide modulation in cystic fibrosis and other diseases.

properties

Product Name

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

Molecular Formula

C24H16FN3O4

Molecular Weight

429.4 g/mol

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H16FN3O4/c1-31-21-12-16(27-23(29)17-8-6-14(13-26)10-18(17)25)7-9-19(21)28-24(30)22-11-15-4-2-3-5-20(15)32-22/h2-12H,1H3,(H,27,29)(H,28,30)

InChI Key

JNAVMFHILLXNEF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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